molecular formula C16H18BrNO2S B3132109 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine CAS No. 364623-38-1

1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine

Cat. No. B3132109
CAS RN: 364623-38-1
M. Wt: 368.3 g/mol
InChI Key: CUQQLOYPRVEOFT-UHFFFAOYSA-N
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Description

“1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine” is a chemical compound with the molecular formula C15H17BrN2O2S and a molecular weight of 369.28 . It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms in the ring .

Scientific Research Applications

Synthesis and Antibacterial Properties

A significant application of compounds related to "1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine" is in the synthesis of derivatives with antibacterial properties. For instance, the synthesis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides has been explored due to the valuable biological activities of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These derivatives have been synthesized from various aralkyl/aryl carboxylic acids through a series of steps, including conversion to heterocyclic 1,3,4-oxadiazole nucleophiles and synthesis of an electrophile from 4-methylpiperidine. The resulting compounds have demonstrated valuable antibacterial properties upon evaluation (Aziz‐ur‐Rehman et al., 2017).

Heterocyclic Chemistry and Therapeutic Potential

Another application is found in heterocyclic chemistry, where slight modifications in the structure of poly-functional compounds like "1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine" can significantly affect their therapeutic abilities. Research involving substituted 1,3,4-oxadiazole derivatives synthesized through reactions involving similar compounds has highlighted their moderate to excellent antibacterial and anti-enzymatic activities, showcasing the compound's potential in therapeutic applications (A. Rehman et al., 2019).

Synthesis and Surface Activity

The synthesis of 1,2,4-triazole derivatives from compounds structurally related to "1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine" has been investigated, with the resulting products displaying antimicrobial activity and potential as surface active agents. This application highlights the versatility of such compounds in creating biologically active heterocycles with additional functional properties (R. El-Sayed, 2006).

Transition Metal Complexes and Biological Evaluation

Research into sulfonamide-derived ligands and their transition metal complexes, involving structural analogs of "1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine," has shown that these compounds exhibit moderate to significant antibacterial activity and good antifungal activity against various strains. This application underscores the biological relevance and potential pharmacological use of these compounds (Z. Chohan & H. Shad, 2011).

properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-12-8-10-18(11-9-12)21(19,20)16-7-6-15(17)13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQQLOYPRVEOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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